molecular formula C6H8N4S B1271105 N-(Pyridin-3-yl)hydrazinecarbothioamide CAS No. 34955-25-4

N-(Pyridin-3-yl)hydrazinecarbothioamide

Cat. No.: B1271105
CAS No.: 34955-25-4
M. Wt: 168.22 g/mol
InChI Key: IZZXENNHSGUQCV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

N-(Pyridin-3-yl)hydrazinecarbothioamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain bacterial strains, such as Escherichia coli and Staphylococcus aureus, by interfering with their metabolic processes . The compound’s interaction with these enzymes and proteins often involves binding to active sites, leading to inhibition or modulation of their activity. This interaction is essential for its antimicrobial and antitumor effects, as it disrupts the normal functioning of these biomolecules.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation . This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest, thereby reducing the growth and spread of cancer cells. Additionally, the compound’s impact on gene expression can result in the downregulation of oncogenes and the upregulation of tumor suppressor genes, further contributing to its anticancer properties.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its binding to the active sites of enzymes in the PI3K/Akt/mTOR pathway results in the inhibition of these enzymes, thereby blocking the signaling cascade that promotes cell survival and proliferation . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity . Over extended periods, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as antimicrobial and anticancer activities, without causing adverse effects . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . For instance, its interaction with enzymes in the glycolytic pathway can lead to altered glucose metabolism, impacting cellular energy production and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to bind to transporters allows it to be efficiently taken up by cells and distributed to target sites, where it can exert its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can facilitate interactions with transcription factors, leading to changes in gene expression. Similarly, its presence in the cytoplasm can enable interactions with signaling proteins, modulating cellular responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Pyridin-3-yl)hydrazinecarbothioamide can be synthesized through the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction typically occurs in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)hydrazinecarbothioamide
  • N-(Pyridin-4-yl)hydrazinecarbothioamide
  • Thiosemicarbazide

Uniqueness

N-(Pyridin-3-yl)hydrazinecarbothioamide is unique due to its specific position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities towards molecular targets .

Properties

IUPAC Name

1-amino-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZXENNHSGUQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368389
Record name N-(Pyridin-3-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34955-25-4
Record name N-(Pyridin-3-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main advantage of using N-(Pyridin-3-yl)hydrazinecarbothioamide as a derivatization reagent for carboxylic acids in LC/ESI-MS/MS analysis?

A1: this compound significantly enhances the detection sensitivity of carboxylic acids in LC/ESI-MS/MS analysis. [] This enhancement stems from the reagent's ability to improve the ionization efficiency of the derivatized carboxylic acids during electrospray ionization. Additionally, the derivatives generated by reacting this compound with carboxylic acids produce specific product ions upon collision-induced dissociation. This characteristic fragmentation pattern makes it easier to identify and quantify the target analytes within complex mixtures. []

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